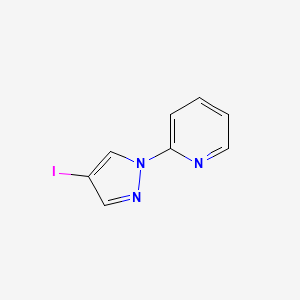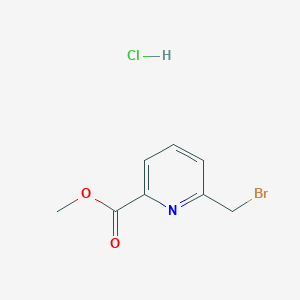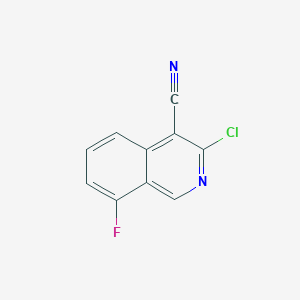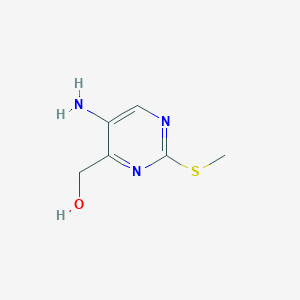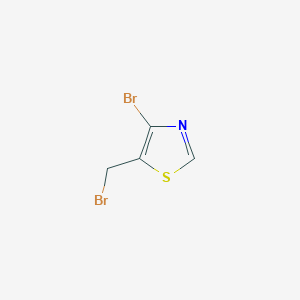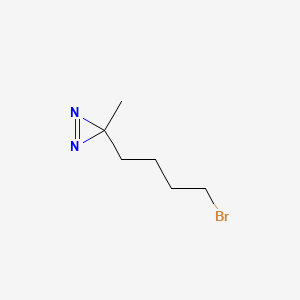
3-(4-Bromobutyl)-3-methyl-3H-diazirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromobutyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromobutyl group and a methyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutyl)-3-methyl-3H-diazirine typically involves the reaction of 4-bromobutylamine with a diazirine precursor under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the diazirine ring. The product is then purified using techniques such as distillation and chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-(4-Bromobutyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions with alkenes or alkynes to form cyclopropane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
Substitution Products: Formation of azides, thiocyanates, or amines depending on the nucleophile used.
Oxidation Products: Formation of corresponding oxides or hydroxylated derivatives.
Reduction Products: Formation of amines or other reduced forms of the compound.
科学研究应用
3-(4-Bromobutyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites of various biomolecules.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying target molecules and pathways.
作用机制
The mechanism of action of 3-(4-Bromobutyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
3-(4-Chlorobutyl)-3-methyl-3H-diazirine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorobutyl)-3-methyl-3H-diazirine: Contains a fluorine atom instead of bromine.
3-(4-Iodobutyl)-3-methyl-3H-diazirine: Contains an iodine atom instead of bromine.
Uniqueness
3-(4-Bromobutyl)-3-methyl-3H-diazirine is unique due to the presence of the bromine atom, which imparts specific reactivity and stability to the compound. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution reactions and its overall chemical properties .
属性
分子式 |
C6H11BrN2 |
|---|---|
分子量 |
191.07 g/mol |
IUPAC 名称 |
3-(4-bromobutyl)-3-methyldiazirine |
InChI |
InChI=1S/C6H11BrN2/c1-6(8-9-6)4-2-3-5-7/h2-5H2,1H3 |
InChI 键 |
YAYVRDBUIWFGJN-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


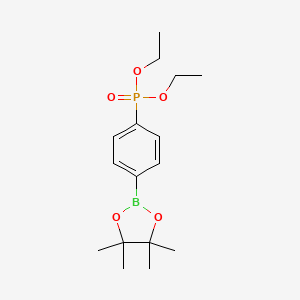
![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
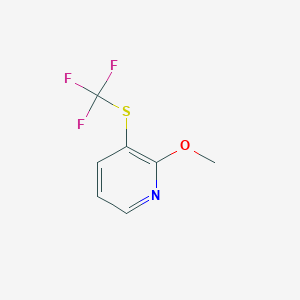
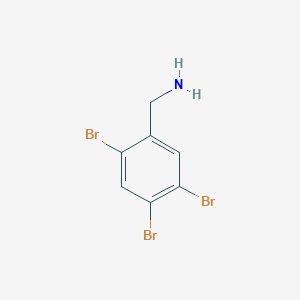
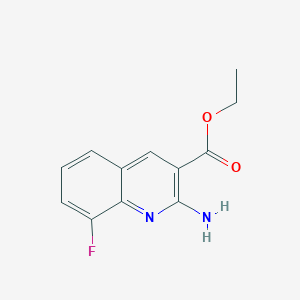
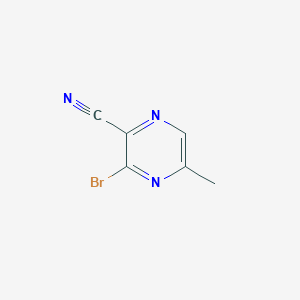
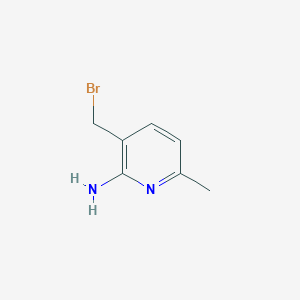
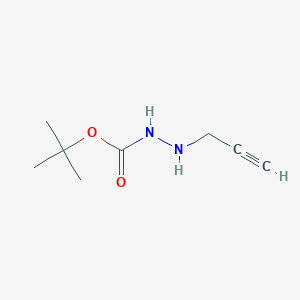
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
